molecular formula C29H31N3O2S B2892198 N-{2-[3-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,5-dimethylbenzamide CAS No. 532974-44-0

N-{2-[3-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,5-dimethylbenzamide

Cat. No.: B2892198
CAS No.: 532974-44-0
M. Wt: 485.65
InChI Key: PRRMZXHSNSSLQD-UHFFFAOYSA-N
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Description

N-{2-[3-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,5-dimethylbenzamide is a complex organic compound that features a unique structure combining an indole nucleus with a dimethylaniline moiety

Scientific Research Applications

N-{2-[3-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,5-dimethylbenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of a compound depends on its structure and the system in which it is acting. Without more information, it’s difficult to predict the specific mechanism of action of this compound .

Future Directions

The study of new and complex organic compounds like this one is a vibrant field of research in chemistry. Future directions could include exploring its synthesis, studying its reactions, investigating its physical and chemical properties, and potentially exploring its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,5-dimethylbenzamide typically involves multiple steps. One common route includes the alkylation of aniline with methanol in the presence of an acid catalyst to produce dimethylaniline .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale alkylation and electrophilic substitution reactions. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,5-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[3-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,5-dimethylbenzamide stands out due to its unique combination of an indole nucleus and a dimethylaniline moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-[3-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O2S/c1-19-11-20(2)14-23(13-19)29(34)30-9-10-32-17-27(25-7-5-6-8-26(25)32)35-18-28(33)31-24-15-21(3)12-22(4)16-24/h5-8,11-17H,9-10,18H2,1-4H3,(H,30,34)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRMZXHSNSSLQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC(=CC(=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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